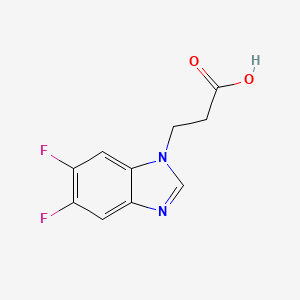

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid

CAS No.: 1016515-68-6

Cat. No.: VC4547263

Molecular Formula: C10H8F2N2O2

Molecular Weight: 226.183

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016515-68-6 |

|---|---|

| Molecular Formula | C10H8F2N2O2 |

| Molecular Weight | 226.183 |

| IUPAC Name | 3-(5,6-difluorobenzimidazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H8F2N2O2/c11-6-3-8-9(4-7(6)12)14(5-13-8)2-1-10(15)16/h3-5H,1-2H2,(H,15,16) |

| Standard InChI Key | FVQRKYMRDLFRFR-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1F)F)N(C=N2)CCC(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzimidazole core substituted with fluorine atoms at the 5- and 6-positions, linked to a propanoic acid side chain. Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₂N₂O₂ |

| Molecular Weight | 226.18 g/mol |

| SMILES | C1=C2C(=CC(=C1F)F)N(C=N2)CCC(=O)O |

| InChI | InChI=1S/C10H8F2N2O2/c11-6-3-8-9(4-7(6)12)14(5-13-8)2-1-10(15)16/h3-5H,1-2H2,(H,15,16) |

| InChIKey | FVQRKYMRDLFRFR-UHFFFAOYSA-N |

The fluorine atoms induce electron-withdrawing effects, altering the benzimidazole ring's electronic density, which influences reactivity in coupling reactions .

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) predictions for adducts, calculated via ion mobility spectrometry, reveal insights into its gas-phase behavior :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.063 | 146.7 |

| [M+Na]⁺ | 249.045 | 157.7 |

| [M-H]⁻ | 225.048 | 143.7 |

The compound's solubility in polar solvents (e.g., DMSO, methanol) facilitates its use in solution-phase reactions .

Synthesis and Manufacturing

Key Synthetic Routes

A representative synthesis involves the alkylation of 5,6-difluorobenzimidazole with ethyl acrylate, followed by saponification :

-

Step 1: React 5,6-difluoro-1H-benzimidazole with ethyl acrylate in the presence of a base (e.g., K₂CO₃) to yield ethyl 3-(5,6-difluoro-1H-benzimidazol-1-yl)propanoate.

-

Step 2: Hydrolyze the ester using NaOH/H₂O₂ under acidic conditions to obtain the carboxylic acid .

Alternative methods employ palladium-catalyzed cross-coupling reactions to introduce the propanoic acid moiety, though these are less common .

Optimization Challenges

-

Regioselectivity: Fluorine substitution directs electrophilic attacks to the 4-position of the benzimidazole ring, necessitating careful control of reaction conditions .

-

Purification: The polar carboxylic acid group complicates isolation; reverse-phase chromatography is often required .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound serves as a building block for:

-

Kinase Inhibitors: Its benzimidazole core interacts with ATP-binding pockets in kinases. Derivatives show activity against PI3K and CDK enzymes .

-

Fluorescent Probes: The rigid aromatic system enables π-stacking with biomolecules. A Fmoc-protected derivative (CID 146109637) is used in peptide-based imaging agents .

Materials Chemistry

-

Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) synthesis. Copper-based MOFs incorporating this ligand exhibit luminescent properties .

-

Polymer Additives: Incorporated into epoxy resins to enhance thermal stability (Tg > 200°C) .

| Hazard | Code |

|---|---|

| Acute oral toxicity | H302 |

| Skin irritation | H315 |

| Eye damage | H319 |

| Respiratory irritation | H335 |

Recent Advances and Future Directions

Derivatives and Analogues

-

Amino Acid Conjugates: 2-Amino-3-(5,6-difluoro-1H-benzodiazol-1-yl)propanoic acid (CAS 1477584-19-2) shows potential in targeted drug delivery .

-

Sulfonamide Derivatives: Compound CID 3749970 demonstrates COX-2 inhibitory activity (IC₅₀ = 0.8 μM) .

Computational Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV, suggesting suitability for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume